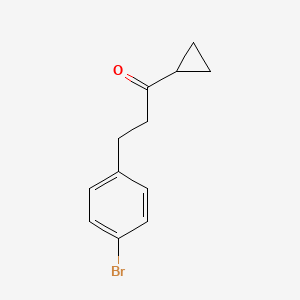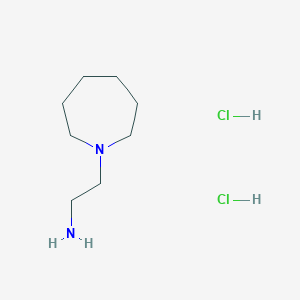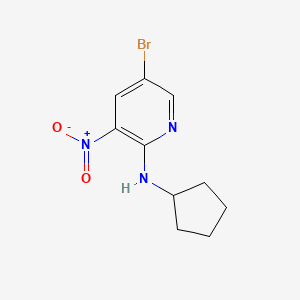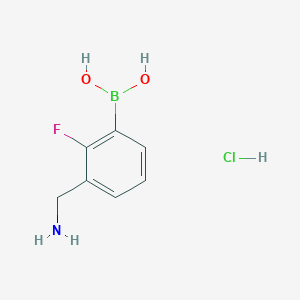
2-(4-溴苯基)乙基环丙基酮
描述
2-(4-Bromophenyl)ethyl cyclopropyl ketone is an organic compound with the molecular formula C12H13BrO. It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropyl ketone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
科学研究应用
Chemistry
In chemistry, 2-(4-Bromophenyl)ethyl cyclopropyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound in studies of enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, 2-(4-Bromophenyl)ethyl cyclopropyl ketone is investigated for its potential therapeutic properties. It is explored as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 2-(4-Bromophenyl)ethyl cyclopropyl ketone involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromobenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopropyl methyl ketone to yield the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 4-bromophenyl ethyl ketone with cyclopropyl carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)ethyl cyclopropyl ketone often employs large-scale versions of the aforementioned synthetic routes. The Grignard reaction is particularly favored due to its scalability and the availability of starting materials. Reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(4-Bromophenyl)ethyl cyclopropyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
-
Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: Formation of 2-(4-bromophenyl)ethyl cyclopropyl alcohol.
Substitution: Formation of 2-(4-methoxyphenyl)ethyl cyclopropyl ketone.
作用机制
The mechanism by which 2-(4-Bromophenyl)ethyl cyclopropyl ketone exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ketone moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)ethyl cyclopropyl ketone
- 2-(4-Fluorophenyl)ethyl cyclopropyl ketone
- 2-(4-Methylphenyl)ethyl cyclopropyl ketone
Uniqueness
2-(4-Bromophenyl)ethyl cyclopropyl ketone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. The bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be exploited in the design of novel materials and drugs.
属性
IUPAC Name |
3-(4-bromophenyl)-1-cyclopropylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQBLCBOPYJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)



![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)


